Ethylenimine dimer

Description

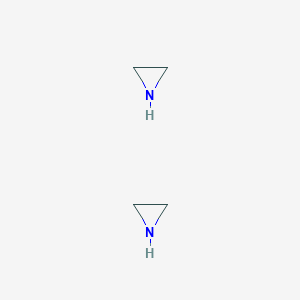

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27233-25-6 |

|---|---|

Molecular Formula |

C4H10N2 |

Molecular Weight |

86.14 g/mol |

IUPAC Name |

aziridine |

InChI |

InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2 |

InChI Key |

KDUFKIIMEWLUSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1.C1CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethylenimine Dimer Formation

Catalytic Dimerization Approaches of Aziridine (B145994) (Ethylenimine)

The dimerization of aziridine is often facilitated by catalysts to enhance reaction rates and selectivity. Both acid and metal-based catalysts have been explored for this purpose.

Acid-Catalyzed Dimerization Mechanisms

In an acidic medium, the dimerization of aziridine is initiated by the protonation of the nitrogen atom of an aziridine molecule, forming an aziridinium (B1262131) cation. scihub.org This activated species is then susceptible to nucleophilic attack by a second aziridine molecule. The nitrogen atom of the second aziridine, with its free electron doublet, attacks one of the carbon atoms of the aziridinium ring, leading to the formation of a protonated dimer. scihub.org This process effectively transfers the active electrophilic center to the newly formed dimer, which can then propagate further polymerization. scihub.org Quantum-chemical studies have identified two main reaction channels for this dimerization: a cis approach and a trans approach, leading to the formation of respective isomers. The polymerization of ethylenimine in the presence of catalysts like p-toluenesulfonic acid or benzoic acid proceeds in a manner similar to step-growth polymerization, where the aziridine dimer is the predominant species in the early stages of the reaction. rsc.org

Investigation of Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids have been shown to catalyze the ring-opening reactions of aziridines. thieme-connect.comthieme-connect.com The majority of N-unprotected aziridines are known to undergo acid-catalyzed conversion into intractable polymerization products. thieme-connect.com However, specific conditions can favor dimerization.

Lewis Acids: The dimerization of N-unprotected aziridines can be achieved with high yields and selectivities in the presence of catalytic amounts of Lewis acids like ytterbium(III) triflate [Yb(OTf)3]. thieme-connect.comresearchgate.net This reaction is completely regioselective, with the nucleophilic attack occurring at the least substituted carbon of the aziridine ring. thieme-connect.com The use of a Lewis acid-mediated, palladium-catalyzed cross-dimerization has also been reported for sulfonylated aziridines. thieme-connect.com Furthermore, ammonium (B1175870) zincates have been used as catalysts for the microwave-enhanced synthesis of piperazines through the regioselective opening of aziridines, which represents a form of dimerization. researchgate.net It has been noted that while catalytic amounts of Lewis acids can catalyze the dimerization of non-activated aziridines, in some cases, this can lead to a mixture of cis/trans isomers of the resulting piperazines or even uncharacterized oligomeric and/or polymeric materials. unimi.it

Brønsted Acids: Brønsted acids also play a crucial role in catalyzing aziridine reactions. thieme-connect.com In the context of transfer hydrogenation of imines catalyzed by chiral phosphoric acids (a type of Brønsted acid), competing monomeric and dimeric reaction pathways have been identified. uni-regensburg.denih.gov Low temperatures and high catalyst loadings tend to favor the dimeric pathway. uni-regensburg.denih.gov The mechanism involves the formation of a hydrogen-bond-bridged dimer of the catalyst and substrate. uni-regensburg.dersc.org

Exploration of Metal-Catalyzed Dimerization Systems

Various transition metals have been employed to catalyze the ring-opening and dimerization of aziridines.

Palladium: Palladium catalysts are versatile for aziridine ring-opening reactions. mdpi.com A synergistic Pd-Cu catalyst system has been used to access pyridinone and uracil (B121893) motifs from cyclopropenone and aziridines, involving a cross-dimerization process. thieme-connect.com Mechanistic studies suggest a Pd0/II/IV cycle. thieme-connect.com

Rhodium: Rhodium(II) dimers have been shown to be efficient catalysts for the aziridination of olefins. acs.org

Titanocene (B72419): A titanocene catalyst has been used for the radical-radical ring opening of N-acylated aziridines. mdpi.com

Silver: Ag(I) complexes have been used to catalyze the synthesis of N,O-heterocycles through a cascade reaction involving the ring-opening of N-tosylaziridines. mdpi.com

Nickel: Nickel-catalyzed reductive carboxylation of aziridines has been developed to yield β-amino acids. mdpi.com

Chromium: Cr-catalyzed ethylene (B1197577) dimerization has been studied, though this is a different type of dimerization reaction. rsc.org

Metal coordination can also induce the dimerization of aziridine, as observed with certain copper(II) complexes where a bidentate β-aminoethylaziridine ligand is formed in situ. uni-muenchen.de

Non-Catalytic Dimerization Pathways

While catalysis is common, dimerization can also occur under other conditions. For instance, heating ethylenimine in the presence of a base appears to increase polymerization, which would involve dimerization as an initial step. orgsyn.org The stability of unprotected amino aldehydes is often low, but dimeric aziridine aldehydes are an exception, highlighting a spontaneous or favorable dimerization process. scholaris.ca The enhanced stability of these dimers is attributed to their dimeric nature, and reversible dimer dissociation plays a key role in their subsequent reactions. scholaris.ca

Optimization of Dimerization Reaction Conditions for Academic Synthesis

The selective synthesis of the ethylenimine dimer requires careful optimization of reaction conditions to suppress unwanted side reactions like polymerization.

Influence of Solvent Systems and Polarity

The choice of solvent significantly impacts the outcome of aziridine dimerization. Solvent polarity can influence reaction rates and selectivity by affecting the solvation of reactants and transition states. wikipedia.org

In the Lewis acid-catalyzed dimerization of N-unprotected aziridines, changing the solvent from THF to CH2Cl2 was found to increase the activity of the Yb(OTf)3 catalyst. thieme-connect.com For the opening of aziridines with thiols, a solvent of lower polarity like CH2Cl2 appeared to reduce anomeric isomerization but also slowed down the desired SN2 reaction, leading to low yields and extensive dimerization of the thiol. rsc.org In microwave-assisted synthesis, solvent polarity is even more critical as more polar solvents have a greater ability to absorb microwave energy, leading to faster reaction rates. unimi.it However, in some cases, the dielectric constant of the solvent is not the limiting factor, and selectivity can change dramatically with different solvents, with acetonitrile (B52724) proving optimal in certain instances. unimi.it

The table below summarizes the effect of solvent on the catalytic dimerization of aziridine.

| Catalyst System | Solvent | Observation |

| Yb(OTf)3 | THF | Lower catalyst activity. thieme-connect.com |

| Yb(OTf)3 | CH2Cl2 | Increased catalyst activity. thieme-connect.com |

| Thiol/Base | CH2Cl2 (low polarity) | Reduced anomerization, but also slower desired reaction and increased side-product dimerization. rsc.org |

| [TBA]2[ZnI4] (Microwave) | Acetonitrile (high polarity) | Optimal selectivity, facilitates product separation. unimi.it |

Temperature and Pressure Regimes in Reaction Control

The dimerization of ethylenimine is a thermally sensitive process. Temperature acts as a critical parameter that must be meticulously controlled to ensure the desired product yield and to prevent runaway polymerization. The acid-catalyzed ring-opening of aziridines is a highly exothermic reaction, and an increase in temperature and pressure can occur if the reaction is not properly managed in a closed system. researchgate.net

Pure, anhydrous ethylenimine reacts very slowly, even at elevated temperatures. researchgate.net However, in the presence of an acid catalyst, the reaction rate increases significantly, even at lower temperatures. researchgate.net The control of temperature is therefore essential for managing the reaction rate. While specific data on the effect of pressure on ethylenimine dimerization is not extensively detailed in publicly available literature, polymerization reactions of this nature are typically conducted at atmospheric pressure. Careful temperature control is the primary method for managing the reaction's progression. In related aziridine chemistry, precise temperature points, including sub-zero conditions, are often employed to guide reaction pathways and ensure the stability of intermediates. nih.govacs.org

The following table illustrates the conceptual relationship between temperature and the reaction characteristics for the dimerization of ethylenimine, based on established principles of chemical kinetics.

| Temperature | Reaction Rate | Control Level | Notes |

| Low | Slow | High | Favorable for controlled dimerization and minimizing side reactions. |

| Moderate | Moderate to Fast | Medium | Optimal range for efficient dimer formation with appropriate heat management. |

| High | Very Fast / Uncontrolled | Low | Risk of explosive polymerization, reduced selectivity for the dimer. researchgate.net |

| This table is a representative illustration based on general chemical principles, as specific quantitative data for ethylenimine dimerization versus temperature is limited in published research. |

Initiator and Co-catalyst Concentration Effects

The formation of this compound is fundamentally dependent on the presence of initiators or catalysts. The reaction is typically catalyzed by acids, which protonate the nitrogen atom of the aziridine ring, creating a highly reactive aziridinium ion (or iminium ion). researchgate.netrsc.org This electrophilic intermediate is then susceptible to nucleophilic attack by a second, unprotonated ethylenimine molecule, leading to the formation of the dimer. researchgate.net

Commonly used initiators include Brønsted acids such as p-toluenesulfonic acid and benzoic acid. rsc.org Water can also act as a co-catalyst, significantly increasing the reaction rate, although it is not essential for acid-catalyzed processes. researchgate.net The concentration of the initiator is a key variable; in polymerization, increasing the initiator concentration generally leads to the formation of shorter polymer chains. researchgate.net In the context of dimerization, this suggests that a higher initiator concentration could favor the formation of the dimer and other low-molecular-weight oligomers over long-chain polymers. The kinetics of monomer conversion are often dictated by the kinetics of catalyst consumption. researchgate.net

The table below conceptually outlines the expected impact of initiator concentration on the yield of this compound.

| Initiator Concentration | Dimer Yield | Polymer Formation | Notes |

| Very Low | Low | Low | Insufficient reactive species are generated, leading to a slow or stalled reaction. |

| Optimal | High | Low to Moderate | Sufficient initiator to promote dimerization without excessively driving further polymerization. |

| High | Decreasing | Increasing | Higher concentration of active species promotes subsequent polymerization steps, consuming the dimer. |

| This table represents an expected trend based on polymerization principles. Specific experimental data correlating initiator concentration to this compound yield is not widely available. |

Reaction Kinetics of Ethylenimine Dimerization

The mechanism involves the reaction of a protonated ethylenimine molecule (EIH⁺) with a neutral ethylenimine molecule (EI). Quantum-chemical studies have identified two primary reaction pathways for this initial dimerization, a cis and a trans approach, with the trans approach having a lower activation energy.

Kinetic investigations of the acid-catalyzed polymerization in aqueous HCl have provided specific activation energy values for the initial steps of oligomerization. These findings quantify the energy barriers for the formation of the dimer and the subsequent trimer, underscoring that dimerization is the crucial first step in the reaction cascade.

| Reaction Step | Description | Activation Energy (Ea) (kJ/mol) | Catalyst System | Study Type |

| EI + EIH⁺ → (EI)₂H⁺ | Dimer Formation | 75 ± 2 | Aqueous HCl | Kinetic |

| (EI)₂ + EI → (EI)₃ | Trimer Formation | 86 ± 2 | Aqueous HCl | Kinetic |

| (Data sourced from kinetic analysis of ethylenimine polymerization. ) |

This data highlights that a significant energy barrier must be overcome to initiate the dimerization, and a slightly higher barrier exists for the addition of the next monomer unit to form the trimer.

Mechanistic Investigations of Ethylenimine Dimer Reactions

Dimerization Mechanism Elucidation

The formation of the ethylenimine dimer is not a simple thermal cycloaddition but rather a reaction that proceeds via a ring-opening mechanism, typically under acidic conditions. This process involves the transformation of a highly strained three-membered ring into a more stable linear structure, which then acts as the building block for larger oligomers and polymers.

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For the dimerization of ethylenimine, these studies explore the different ways two monomer molecules can approach each other. The orientation of the monomers, often described as cis or trans with respect to the plane of the aziridine (B145994) rings and their substituents, can significantly influence the energy barrier of the reaction.

While specific computational studies focusing exclusively on the cis versus trans approach in ethylenimine dimerization are not extensively detailed in the literature, the principles can be inferred from related systems. The cooperativity between cis (lateral) and trans (intermolecular) interactions is known to be critical in the formation of ordered molecular assemblies. nih.govnih.gov In the context of a chemical reaction, these approaches would lead to different transition state geometries. Computational models would seek to identify the lowest energy pathway. For instance, in the dimerization of other cyclic compounds, the formation of trans conformers is often studied to understand aggregation and stability. rsc.org The approach involves calculating the interaction energies and activation barriers for each potential reaction channel to determine the most kinetically favorable pathway.

The most common pathway for ethylenimine dimerization is through acid-catalyzed cationic ring-opening polymerization (CROP). rsc.orgresearchgate.net This mechanism proceeds through several distinct steps:

Initiation (Protonation): An acid catalyst protonates the nitrogen atom of an ethylenimine monomer. This creates a highly reactive intermediate known as an aziridinium (B1262131) cation. The formation of this strained, positively charged ring makes the carbon atoms susceptible to nucleophilic attack. rsc.orgmdpi.com

Nucleophilic Attack: A second, neutral ethylenimine molecule acts as a nucleophile. Its nitrogen atom attacks one of the carbon atoms of the protonated aziridinium ring. rsc.org

Ring-Opening: This attack leads to the opening of the strained three-membered ring, forming a dimer. This dimer contains a secondary amine at one end and a new aziridinium cation at the other, which is the active center for further reactions. researchgate.netacs.org

This nucleophilic ring-opening pathway is highly regioselective and is the fundamental reaction that initiates the dimerization and subsequent polymerization process. frontiersin.org

The dimerization of ethylenimine is thermodynamically driven by the release of significant ring strain energy, estimated to be around 27 kcal/mol, which is inherent in the 60° bond angles of the three-membered ring. wikipedia.org The reaction is exothermic, favoring the formation of the linear dimer.

Table 1: Calculated Activation Energies for Aziridine Ring-Opening Reactions

| Reactant System | Reaction Type | Activation Energy (ΔE≠) | Source |

|---|---|---|---|

| Parent Aziridine + Acetate (B1210297) | Nucleophilic Ring-Opening | 32.1 kcal mol−1 | nih.gov |

| N-Mesylaziridine + Acetate | Nucleophilic Ring-Opening | 7.0 kcal mol−1 | nih.gov |

| N-Triflylaziridine + Acetate | Nucleophilic Ring-Opening | -2.7 kcal mol−1 | nih.gov |

Note: These values are for ring-opening by an acetate nucleophile but provide insight into the energy barriers associated with breaking the aziridine C-N bond, a key step in dimerization.

Role of this compound in Polyethylenimine Polymerization

The this compound is not merely a side product but is the first in a series of propagating species that lead to the formation of high molecular weight polyethylenimine (PEI). wikipedia.org

Once the dimer is formed through the initial nucleophilic attack, it possesses a reactive aziridinium terminus. rsc.org This positively charged end serves as an electrophilic site for the next incoming ethylenimine monomer. The process repeats, with each monomer addition extending the chain by one unit while regenerating the reactive aziridinium end. This sequential addition of monomers to an active center is the hallmark of a propagating reaction. researchgate.netresearchgate.net

Furthermore, the secondary amine within the newly formed dimer is also nucleophilic. This amine can attack other protonated monomers or the aziridinium ends of other growing chains. This action is what leads to the formation of branched PEI, a characteristic feature of the polymer when synthesized by acid-catalyzed ring-opening of ethylenimine. rsc.orgscite.ai Therefore, the dimer is a crucial propagating species for both linear chain extension and the initiation of branching points.

Polymerization mechanisms are broadly classified as either step-growth or chain-growth, distinguished by how the polymer chain assembles. wikipedia.org

Step-Growth Polymerization: In this mechanism, monomers, dimers, and oligomers of any length can react with one another. resolvemass.ca This results in a slow, gradual increase in the average molecular weight of the polymer throughout the reaction vessel. High molecular weight polymer is only formed at very high monomer conversion rates. patsnap.com

Chain-Growth Polymerization: This mechanism involves the sequential addition of monomers to a single active site on a growing chain. resolvemass.ca It proceeds through initiation, propagation, and termination steps. High molecular weight polymers are formed rapidly at the beginning of the reaction, while monomer concentration remains significant. plasticranger.com

The cationic ring-opening polymerization of ethylenimine is classified as a chain-growth polymerization . rsc.org The reaction is initiated to create an active center (the aziridinium cation), and monomers add one at a time to this propagating site. researchgate.net The presence of a distinct initiation step followed by sequential monomer addition to a growing chain terminus is characteristic of a chain-growth process. However, the ability of secondary amines along the backbone to initiate new branches gives it complex kinetics that can also feature step-growth characteristics, where larger oligomers combine.

Table 2: Comparison of Polymerization Mechanisms for Ethylenimine

| Feature | Step-Growth Polymerization | Chain-Growth Polymerization | Ethylenimine CROP |

|---|---|---|---|

| Reacting Species | Any monomer, dimer, or oligomer can react. | Monomer adds only to an active center on a growing chain. | Monomer adds to the active aziridinium center. rsc.org |

| Molecular Weight | Increases slowly and steadily throughout the reaction. | High MW polymer forms immediately; MW is relatively constant. | High MW polymer forms rapidly. |

| Monomer Consumption | Monomer is consumed rapidly in the early stages. | Monomer concentration decreases steadily throughout. | Monomer is consumed as it adds to the growing chain. |

| Active Center | No single active center; reactions occur between functional groups. | Requires an active center (radical, cation, anion). | Proceeds via a cationic (aziridinium) active center. researchgate.net |

Specific Mechanistic Pathways in Ring-Opening Polymerization (ROP) Initiated by or Involving the Dimer

The this compound, known chemically as 1-(2-aminoethyl)aziridine, primarily undergoes ring-opening polymerization (ROP) through a cationic mechanism due to the nucleophilic nature of its nitrogen atoms. This process leads to the formation of branched polyethylenimine (PEI), a polymer with a high density of primary, secondary, and tertiary amino groups. chemicalbook.comwikipedia.org

The Cationic Ring-Opening Polymerization (CROP) of this compound is a complex chain-growth process initiated by protonation or reaction with a Lewis acid. researchgate.netmdpi.com This reaction activates the aziridine ring, making it susceptible to nucleophilic attack. The resulting polymer is characteristically a hyperbranched polyethylenimine (BPEI). chemicalbook.com

Initiation: The process begins with the protonation of the aziridine ring's nitrogen atom by an acid catalyst, forming a highly strained and reactive aziridinium ion. researchgate.netwikipedia.org This intermediate is a potent electrophile.

Propagation: The polymerization proceeds as a nucleophile attacks the carbon atom of the aziridinium ion, leading to the opening of the three-membered ring. In the context of the this compound, the nucleophile can be the primary amine of another dimer molecule or the secondary amines that form along the growing polymer backbone. This step regenerates a nucleophilic amine at one end and an active propagating species.

The propagation involves several key dynamics:

Nucleophilic Attack: The primary amine of a monomer or a secondary amine within a polymer chain attacks a protonated aziridine ring of another monomer. researchgate.net

Formation of Intermediates: The reaction proceeds through aziridinium ion intermediates. nih.govmdpi.com The attack on this strained cation can occur via an SN1 or SN2 mechanism, influenced by the stability of the resulting carbocation. mdpi.com

Branching: A crucial feature of aziridine CROP is the formation of a hyperbranched structure. This occurs because the secondary amines within the growing polymer chain are also nucleophilic and can attack other protonated monomers. This leads to the formation of tertiary amine branch points. The ratio of primary, secondary, and tertiary amines in the final polymer is typically around 1:1:1. researchgate.net

Regioselectivity: The ring-opening of non-symmetrical aziridinium ions can proceed via two pathways: attack at the less substituted carbon (kinetically favored) or the more substituted carbon (thermodynamically favored). nih.govnih.gov The specific outcome depends on the reaction conditions and the nature of the nucleophile.

| Feature | Description |

| Initiation | Protonation of the aziridine nitrogen to form an electrophilic aziridinium ion. researchgate.net |

| Propagation | Nucleophilic attack by another amine (monomer or polymer chain) on the aziridinium ion, causing ring opening. researchgate.net |

| Key Intermediate | Aziridinium cation. wikipedia.org |

| Branching Mechanism | Secondary amines in the polymer backbone attack protonated monomers, creating tertiary amine branch points. researchgate.net |

| Resulting Polymer | Hyperbranched Polyethylenimine (BPEI) containing primary, secondary, and tertiary amines. chemicalbook.comnih.gov |

Anionic ring-opening polymerization (AROP) is not a viable pathway for the this compound under typical conditions. Unsubstituted or N-alkylated aziridines, referred to as non-activated aziridines, exclusively undergo cationic polymerization. researchgate.netrsc.org

AROP of aziridines requires the presence of an electron-withdrawing "activating" group on the nitrogen atom, such as a sulfonyl (e.g., tosyl) or carbonyl group. rsc.orgresearchgate.net This activating group serves two main purposes:

It increases the acidity of the protons on the ring's carbon atoms, making them susceptible to deprotonation by a strong base.

It withdraws electron density, making the ring carbons more electrophilic and thus more susceptible to attack by an anionic initiator or a propagating aza-anion chain end.

Since the this compound possesses only electron-donating alkyl and amino substituents on its aziridine nitrogen, it cannot be polymerized anionically. The lone pair of electrons on the nitrogen is highly available, making it a strong Lewis base that readily reacts with cationic initiators but repels anionic ones. For AROP to be considered, the dimer's aziridine nitrogen would first need to be chemically modified with a suitable activating group.

| Polymerization Type | Monomer Requirement for Aziridines | Initiator Type | Resulting Polymer Structure |

| CROP | Non-activated (e.g., this compound) | Cationic (e.g., Protic Acids) mdpi.com | Branched researchgate.net |

| AROP | Activated (N-sulfonyl, N-acyl) rsc.org | Anionic (e.g., Organometallics, Aza-anions) | Linear researchgate.net |

The CROP of aziridines, including the this compound, is generally considered an uncontrolled polymerization. Unlike living polymerizations where termination and chain transfer are absent, the cationic polymerization of aziridines is characterized by frequent termination and chain-transfer events. rsc.orgmit.edu

Termination: The growth of a polymer chain can be halted permanently through several mechanisms:

Unimolecular Rearrangement: The propagating aziridinium ion can rearrange with its counter-ion, where an anionic fragment combines with the cationic chain end, neutralizing it. wikipedia.orgyoutube.com

Reaction with Impurities: Nucleophilic impurities, such as water, can attack the cationic chain end and terminate the chain.

Chain Transfer: This is a dominant process where the reactivity of a growing chain is transferred to another molecule, terminating the original chain but starting a new one.

Chain Transfer to Monomer: A proton can be abstracted from the active chain end by a monomer molecule. This terminates the growing chain but creates a new aziridinium ion, which can initiate a new polymer chain. wikipedia.org

Chain Transfer to Polymer: This is the process responsible for branching. A proton can be transferred, or more commonly, a nucleophilic amine group on an existing polymer chain can attack a monomer, effectively transferring the growth site. libretexts.org

These frequent side reactions prevent the synthesis of polymers with controlled molecular weights or low polydispersity, which are hallmarks of a controlled or living polymerization process. mit.edu

Other Mechanistic Pathways of Dimer Reactivity

Beyond polymerization, the this compound exhibits dual reactivity due to its distinct functional groups: the electrophilic aziridine ring (upon activation) and the nucleophilic amino groups.

The this compound can react with a variety of molecules that are either electrophilic or nucleophilic.

Reactions as a Nucleophile: The primary amino group is a potent nucleophile. It can react with various electrophiles in standard amine chemistry. For instance, it can react with acyl chlorides and acid anhydrides to form amides, and with alkyl halides to form secondary and more substituted amines.

Reactions as an Electrophile: The aziridine ring itself is susceptible to ring-opening by nucleophiles. dntb.gov.uaclockss.org While the non-activated ring is relatively inert, it becomes highly reactive upon protonation to the aziridinium ion. A wide range of nucleophiles can then open the ring, including:

Amines: The reaction of the dimer with other amines is the basis for its polymerization and branching. nih.gov

Thiols: Thiol nucleophiles readily open aziridine rings, typically attacking the less sterically hindered carbon atom in a regioselective manner.

Other Nucleophiles: Halides, alcohols, and other common nucleophiles can also participate in ring-opening reactions, especially under acidic conditions. clockss.org

| Reactant Type | Functional Group on Dimer | Reaction Type | Product |

| Electrophile (e.g., Acyl Chloride) | Primary Amine | Acylation | Amide |

| Nucleophile (e.g., Thiol) | Aziridine Ring (Protonated) | Ring-Opening | β-aminosulfide |

| Nucleophile (e.g., Amine) | Aziridine Ring (Protonated) | Ring-Opening | Diamine linkage |

The secondary amines are highly nucleophilic and are the primary sites for branching during CROP, as they can attack protonated aziridine monomers. researchgate.net This reactivity is fundamental to the formation of the hyperbranched structure of PEI.

Furthermore, these secondary amines in the final polymer structure remain reactive sites. They can be further alkylated or acylated, allowing for post-polymerization modification of the PEI. This reactivity allows for the tuning of the polymer's properties for various applications, such as functionalizing it to improve biocompatibility or to attach specific ligands. The presence and accessibility of these reactive secondary (and primary) amines are defining characteristics of polymers derived from the this compound.

Mechanistic Aspects of Oligomerization Beyond the Dimer

The formation of trimers, tetramers, and higher oligomers from the this compound, 1-(2-aminoethyl)aziridine, proceeds through a stepwise mechanism analogous to the initial dimerization. This process is generally initiated by an acid catalyst, which protonates the nitrogen atom of an aziridine ring, thereby activating it for nucleophilic attack.

The fundamental reaction pathway involves the nucleophilic attack of a primary or secondary amine from an existing oligomer chain on a protonated aziridine ring of another monomer or oligomer. This ring-opening reaction results in the formation of a new, longer oligomer chain and the regeneration of a secondary amine.

Formation of Trimers:

A trimer can be formed through two primary pathways:

Reaction of a dimer with a monomer: A molecule of the this compound can react with a protonated ethylenimine monomer. The primary amine group of the dimer acts as the nucleophile, attacking the activated aziridine ring of the monomer.

Reaction of two dimer molecules: The primary amine of one dimer molecule can attack the protonated aziridine ring of a second dimer molecule.

These reactions can lead to the formation of different trimer isomers, depending on which amine group acts as the nucleophile and where the new monomer unit is added.

Formation of Tetramers and Higher Oligomers:

The growth of the oligomer chain continues in a similar fashion. As the oligomers become larger, the number of potential reaction sites increases, as each oligomer contains multiple primary and secondary amine groups that can act as nucleophiles. This leads to the characteristic hyperbranched structure of polyethyleneimine. The secondary amines within the growing polymer chains can also attack protonated aziridine rings, leading to the formation of tertiary amine branch points. acs.org

The degree of branching in the final polymer is a critical parameter that influences its physical and chemical properties. This degree of branching can be quantified by analyzing the ratio of primary, secondary, and tertiary amine groups in the polymer structure, often determined using techniques like nuclear magnetic resonance (NMR) spectroscopy. acs.orgscispace.com

Interactive Data Table: Branching in Ethylenimine Oligomers

The following table provides a conceptual representation of how the amine composition changes as oligomerization proceeds, leading to a hyperbranched structure. The values are illustrative and can be adjusted to visualize different branching scenarios.

| Oligomer Size (Number of Monomer Units) | % Primary Amines | % Secondary Amines | % Tertiary Amines | Degree of Branching (T / (P+S+T)) |

| 2 (Dimer) | 50 | 50 | 0 | 0.00 |

| 3 (Trimer) | 33 | 50 | 17 | 0.17 |

| 4 (Tetramer) | 25 | 50 | 25 | 0.25 |

| High Polymer | 25 | 50 | 25 | 0.25 |

Note: The degree of branching is calculated as the ratio of tertiary amines to the total number of amine groups. The values for the trimer, tetramer, and high polymer are representative of a common branching pattern found in commercial polyethyleneimines. acs.org

Kinetic Considerations:

Research in this area has focused on understanding the relative reactivity of the different amine groups. It is generally accepted that primary amines are more reactive nucleophiles than secondary amines due to steric hindrance. This difference in reactivity influences the rate of chain extension versus the rate of branching.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural confirmation and purity analysis of ethylenimine dimer. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the aziridine (B145994) ring and the ethyl bridge exhibit distinct chemical shifts. The methylene (B1212753) protons (-CH₂-) within the strained three-membered aziridine ring typically appear at approximately 1.40 and 1.87 ppm. The protons of the ethane (B1197151) bridge connecting the aziridine and the amino group are shifted further downfield due to the influence of the nitrogen atoms, appearing at chemical shifts of around 2.34 ppm and 2.90 ppm. uni-muenchen.de The integration of these signals allows for the quantitative assessment of the proton ratios, confirming the molecular structure.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aziridine ring are observed at approximately 28.30 ppm and 33.98 ppm. The carbons of the ethane bridge are found further downfield at around 42.87 ppm and 62.56 ppm, respectively. uni-muenchen.de The number and chemical shifts of these signals are unique to the dimer's structure, allowing for its definitive identification and differentiation from the ethylenimine monomer or higher oligomers. Purity can be assessed by the absence of signals corresponding to impurities or residual starting materials.

| Nucleus | Structural Unit | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aziridine Ring (-CH₂) | ~1.40 - 1.87 |

| Ethane Bridge (-CH₂) | ~2.34 - 2.90 | |

| ¹³C | Aziridine Ring (-CH₂) | ~28.30 - 33.98 |

| Ethane Bridge (-CH₂) | ~42.87 - 62.56 |

Infrared (IR) Spectroscopy for Molecular Vibrations and Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of its specific bonds. vscht.cz

The presence of the primary amine (-NH₂) group is confirmed by N-H stretching vibrations, which typically appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations of the methylene groups in both the aziridine ring and the ethyl bridge are observed in the 2800-3000 cm⁻¹ range.

Furthermore, the C-N bond stretching vibrations, a key feature of the molecule, give rise to absorptions in the 1000-1350 cm⁻¹ region. The highly strained aziridine ring also has characteristic ring deformation or "breathing" vibrations. The region below 1500 cm⁻¹ is often complex and is known as the "fingerprint region," which provides a unique pattern for the compound, useful for confirming its identity by comparison with a reference spectrum.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch | Aliphatic (-CH₂) | 2800 - 3000 | Strong |

| N-H Bend | Primary Amine (-NH₂) | 1550 - 1650 | Medium |

| C-N Stretch | Amine / Aziridine | 1000 - 1350 | Medium-Strong |

Mass Spectrometry (MS) for Oligomeric Distribution and Structural Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of the this compound and studying its fragmentation patterns. The molecular formula of the dimer is C₄H₁₀N₂, corresponding to a monoisotopic mass of 86.084 Da. In techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 87.092.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation analysis (MS/MS) provides further structural proof. The cleavage of the bond between the ethyl bridge and the aziridine ring, or the ring-opening of the aziridine moiety, results in characteristic fragment ions that help to piece together the molecular structure. When analyzing mixtures, MS can also identify the presence of the monomer, trimer, and other oligomers by their respective molecular weights, providing insight into the oligomeric distribution of a sample. For instance, in a study involving a palladium complex with two this compound ligands, the parent cation was detected, confirming the mass of the coordinated dimer. uni-muenchen.de

| Parameter | Information Provided | Typical Value / Observation |

|---|---|---|

| Molecular Ion Peak [M+H]⁺ | Confirms molecular weight | m/z ≈ 87.092 |

| High-Resolution Mass | Confirms elemental composition | Matches C₄H₁₁N₂⁺ |

| Fragmentation Pattern | Provides structural information | Cleavage of C-C and C-N bonds |

| Oligomer Detection | Assesses sample purity and distribution | Detection of monomer, trimer, etc. by m/z |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In the crystal structure of a palladium(II) complex, the this compound acts as a bidentate ligand. uni-muenchen.de The analysis reveals key structural parameters. The aziridine ring is nearly an equilateral triangle, with C-C bond lengths around 1.477 Å and C-N bond lengths ranging from 1.476 to 1.485 Å. The internal angles of the aziridine ring are approximately 60°, consistent with a highly strained three-membered ring. uni-muenchen.de The ethane bridge adopts a specific conformation to accommodate the chelation to the metal center. This technique provides unequivocal proof of connectivity and detailed conformational and stereochemical information.

| Structural Parameter | Atoms Involved | Typical Value (from a Pd(II) complex) |

|---|---|---|

| Bond Length (Å) | Aziridine C-C | ~1.477 |

| Aziridine C-N | ~1.476 - 1.485 | |

| Bond Angle (°) | Internal Aziridine Ring Angles | ~59.7 - 60.4 |

| N-Pd-N (Chelate Angle) | ~83.0 |

Chromatographic Techniques (e.g., GPC) for Molecular Weight and Dispersity Analysis of Dimer-Derived Species

While this compound itself is a small molecule, it is the fundamental building block for polyethyleneimine (PEI). Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the polymers and oligomers derived from the dimer.

GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. This allows for the determination of the molecular weight distribution of a PEI sample. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample. For low molecular weight PEI oligomers, GPC can resolve individual species, including the dimer, trimer, and tetramer, providing a detailed compositional analysis.

| Parameter | Symbol | Description | Typical Value (Low MW PEI) |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | Total weight of all polymer molecules divided by the total number of molecules. | 400 - 800 g/mol |

| Weight-Average Molecular Weight | Mw | Average that accounts for the contribution of larger molecules. | 600 - 1000 g/mol |

| Polydispersity Index | PDI | Measure of the distribution width (Mw/Mn). | 1.2 - 1.8 |

In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) or NMR spectroscopy, are invaluable for monitoring the formation of this compound from its monomer in real-time. These methods allow for the direct observation of the reaction mixture as it evolves, providing critical kinetic and mechanistic data without the need for sampling.

For example, by using in-situ FTIR, the dimerization of ethylenimine can be tracked by monitoring the disappearance of vibrational bands specific to the monomer and the concurrent appearance of new bands corresponding to the dimer. One could observe the decrease in the intensity of the N-H stretch of the monomeric aziridine and the growth of bands associated with the primary amine and the C-N bonds of the dimer's ethyl bridge. This real-time data allows for the precise determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions to maximize the yield of the desired dimer.

Theoretical and Computational Chemistry Studies on Ethylenimine Dimer

Electronic Structure Calculations and Quantum Chemical Modeling

Theoretical and computational chemistry provides powerful tools to investigate the properties of ethylenimine (also known as aziridine) and its dimeric forms at the molecular level. These methods offer insights into geometry, stability, reactivity, and the intricate energetic landscapes that govern their behavior.

Density Functional Theory (DFT) has been extensively applied to study the ethylenimine dimer, offering a balance between computational cost and accuracy. DFT calculations are crucial for determining optimized geometries, interaction energies, and the electronic factors influencing reactivity. mdpi.com

Geometry and Stability: DFT studies, often using functionals like B3LYP, have been employed to model the polymerization of aziridine (B145994) in an acidic medium, starting with the formation of a dimer. scihub.orgresearchgate.net In one such study, the process begins with the protonation of a nitrogen atom on one aziridine molecule to form an aziridinium (B1262131) cation. scihub.orgresearchgate.net A second aziridine molecule then approaches this cation. scihub.org Calculations at the DFT/B3LYP/Lanl2DZ level show the formation of a transition state leading to the dimer. scihub.orgresearchgate.net The C-N distance between the two units changes significantly, from an initial 3.100 Å to 1.530 Å in the final dimer, indicating the formation of a new covalent bond. researchgate.net Concurrently, a C-N bond within the original aziridinium ring stretches and breaks. researchgate.net

DFT calculations, when augmented with dispersion corrections (like DFT-D3), have proven essential for accurately modeling non-covalent interactions, such as those stabilizing certain dimer conformations. researchgate.net While not specific to the this compound, studies on other molecular dimers highlight the necessity of including these corrections to accurately predict binding energies and geometries. researchgate.netmdpi.comnih.gov For instance, analysis of thymine (B56734) dimers showed that while several stable structures can exist at low temperatures, the large entropy contribution makes dimerization unfavorable at room temperature. nih.gov

Reactivity: DFT is also a key tool for understanding the reactivity of aziridines and their dimers. It can elucidate reaction mechanisms, identify transition states, and predict reaction outcomes. For example, DFT studies have been used to rationalize the regioselectivity of ring-opening reactions in aziridine derivatives catalyzed by transition metals. acs.org Computational results suggest that interactions between the catalyst and the aziridine substrate are critical in determining which bond breaks. acs.org In other complex reactions, such as the oxidative cyclodimerization of 2H-azirine-2-carboxylates, DFT calculations (at the rwb97xd/6-311+g(d,p) level) were essential to rule out initially proposed mechanisms and identify the key intermediates, like (aminooxy)aziridine. mdpi.com These studies demonstrate DFT's power in predicting charge distributions and molecular orbital energies, which are fundamental to understanding and controlling chemical reactivity. mdpi.com

| Stage | Interacting C-N Distance | Ring C-N Distance (Breaking) | Reference |

|---|---|---|---|

| Initial State | 3.100 | 1.516 | researchgate.net |

| Transition State | 2.058 | 2.058 | researchgate.net |

| Final State (Dimer) | 1.530 | 2.574 | researchgate.net |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for studying molecular systems. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory are used to construct accurate potential energy surfaces (PES) and explore the energetics of different dimer conformations. nih.gov

Potential Energy Surfaces: High-level ab initio calculations, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are the gold standard for generating accurate PESs. ucl.ac.ukaps.org These surfaces map the energy of the system as a function of its geometry, revealing minima (stable conformers), saddle points (transition states), and the pathways connecting them. nih.gov For the ethylene (B1197577) dimer, a related unsaturated small molecule, ab initio studies at the MP2/6-311+G(2df,2pd) level showed that while all studied orientations were attractive, the interaction energy was very small (<0.1 kcal/mol) for certain symmetric arrangements. researchgate.net Similar high-level calculations are crucial for accurately describing the weak non-covalent forces (like hydrogen bonding and van der Waals interactions) that dictate the structure of this compound conformers.

Energetics of Dimerization: Ab initio calculations provide benchmark energetic data. For the dimerization of methanimine (B1209239) (CH₂=NH), a related compound, CCSD(T) calculations were used to compute the energetics, while DFT was used for geometry optimization. aanda.org The study found that the dimerization of two neutral molecules faces significant energy barriers, making it unlikely at low temperatures. aanda.org However, reactions involving an ionized or protonated methanimine molecule were found to be barrierless, suggesting that ion-molecule reactions are a more plausible pathway for polymerization in low-temperature environments. aanda.org This highlights the importance of exploring different reaction channels and the power of ab initio methods in providing reliable energy predictions that can distinguish between feasible and unfeasible reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the this compound and its larger oligomers, MD simulations provide critical insights into their dynamic behavior, conformational flexibility, and the nature of intermolecular interactions that are not apparent from static quantum chemical calculations. elifesciences.orgplos.org

While specific MD studies focusing solely on the this compound are not prevalent in the reviewed literature, extensive research has been conducted on its polymer, polyethylenimine (PEI). ualberta.caresearchgate.net These studies often rely on force fields developed and validated against ab initio calculations for smaller fragments, including the dimer. researchgate.net The principles and findings from these simulations of larger systems offer valuable understanding applicable to the dimer.

MD simulations on PEI reveal how the chains behave in solution, exploring different conformations and their relative stabilities. researchgate.net These simulations can track key structural parameters like the radius of gyration and end-to-end distance, which describe the polymer's size and shape. researchgate.netnipne.ro For a dimer, analogous simulations would explore the relative orientations of the two monomer units, the dynamics of intermolecular hydrogen bonds, and the transitions between different stable conformations.

The simulations also elucidate the role of intermolecular interactions, particularly with solvent molecules and other solutes like DNA. ualberta.caacs.org In studies of PEI-DNA complexation, MD simulations show that PEI condenses DNA through mechanisms like bridging between DNA strands and electrostatic screening of DNA's negative charges. researchgate.net These interactions are governed by the same fundamental forces (electrostatics, van der Waals) that would control the self-association of ethylenimine into a dimer. MD simulations of aziridinylbenzoquinones with DNA have successfully provided a structural basis for experimentally observed alkylation preferences, demonstrating the method's predictive power. nih.gov

Prediction of Reaction Energetics, Transition States, and Reaction Paths

Computational chemistry is instrumental in mapping the entire course of a chemical reaction, from reactants to products. This involves calculating the energies of all species involved, locating the high-energy transition states that act as bottlenecks, and tracing the intrinsic reaction coordinate (IRC) that connects them.

Reaction Energetics and Transition States: Theoretical studies have successfully predicted reaction energetics for processes involving aziridine derivatives. In a manganese-catalyzed synthesis of a PEI derivative from ethanolamine (B43304), DFT calculations were used to map the reaction profile. chemrxiv.orgnih.gov The barrier for the key dehydrogenation of an ethanolamine monomer was calculated to be a Gibbs free energy of activation (Δ‡G) of 17.7 kcal mol⁻¹. chemrxiv.org For a subsequent transfer hydrogenation step in dimer formation, the barrier was predicted to be significantly higher at 33.8 kcal mol⁻¹. chemrxiv.org

In the acid-catalyzed dimerization of aziridine, DFT calculations identified the transition state and the corresponding IRC path. scihub.org This allows for a detailed understanding of the mechanism, showing a nucleophilic attack by the nitrogen of a neutral aziridine molecule on a carbon atom of a protonated aziridine (an aziridinium cation). scihub.org Similarly, computational studies on the pyrolysis of ethylamine (B1201723) investigated the decomposition of intermediates like ethanimine, calculating activation energies for various pathways, such as a 1,3-proton shift. murdoch.edu.au

Reaction Paths: The IRC method is used to confirm that a calculated transition state correctly connects the desired reactants and products. murdoch.edu.au This was applied in the study of aziridine polymerization, confirming the path from the separated aziridinium cation and aziridine molecule, through the transition state, to the final dimer product. scihub.org DFT studies have also been used to propose detailed catalytic cycles for reactions like the palladium-catalyzed ring-opening of aziridines, rationalizing the role of additives like water and explaining the observed stereospecificity. acs.org The computational results indicated that the oxidative addition of the aziridine to the palladium catalyst is the rate- and regioselectivity-determining step. acs.org

| Reaction Step | Calculated Barrier (kcal mol⁻¹) | Computational Method | Reference |

|---|---|---|---|

| Ethanolamine Dehydrogenation (Monomer) | 17.7 | PBE0-D3(BJ)/def2-TZVP // RI-BP86/def2-SVP | chemrxiv.org |

| Transfer Hydrogenation (Dimer Formation) | 33.8 | PBE0-D3(BJ)/def2-TZVP // RI-BP86/def2-SVP | chemrxiv.org |

Computational Spectroscopic Property Simulations and Validation

Computational methods can predict various spectroscopic properties, such as NMR and infrared (IR) spectra. Comparing these simulated spectra with experimental data serves as a crucial validation for the accuracy of the computed structures and force fields.

In the study of a PEI derivative synthesized from ethanolamine, the characterization of the resulting polymer included NMR and IR spectroscopy. chemrxiv.orgnih.gov The observation of imine intermediates via NMR spectroscopy during the reaction course supported the computationally proposed mechanism, which involved imine hydrogenation. nih.gov

For highly substituted aziridines, a combination of low-temperature NMR experiments and DFT calculations has been used for conformational analysis. researchgate.net Time-dependent DFT (TD-DFT) simulations of electronic circular dichroism (ECD) spectra were successfully used to determine the absolute configuration of the major stereoisomer formed in an asymmetric synthesis. researchgate.net This demonstrates a powerful synergy where computation provides detailed structural information that is essential for interpreting experimental spectroscopic data.

Furthermore, in studies of thymine dimers, analysis of vibrational anharmonic coupling terms calculated with DFT showed that different dimer conformations exhibit distinct vibrational dynamics, which could potentially be used to distinguish them experimentally. nih.gov While not performed on the this compound itself, these examples showcase the established capability of computational chemistry to predict and validate spectroscopic properties, providing a robust link between theoretical models and experimental reality.

Force Field Development and Application for Larger Oligomeric Systems

While high-level quantum mechanical calculations are accurate, they are too computationally expensive for large systems like polymers or long oligomers. To bridge this gap, classical mechanical models called force fields (FFs) are developed. A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its atomic coordinates.

The development of a reliable force field for PEI is crucial for conducting large-scale MD simulations. researchgate.net This process typically involves performing high-quality ab initio or DFT calculations on small model compounds, such as the ethylenimine monomer and dimer, to obtain reference data on geometries, interaction energies, and vibrational frequencies. researchgate.netnih.govacs.org The parameters of the force field (e.g., for bond stretching, angle bending, torsions, and non-bonded interactions) are then adjusted, or "parameterized," to reproduce this quantum mechanical data. nih.govacs.org

For example, a CHARMM-compatible force field for PEI in different protonation states was developed based on rigorous ab initio calculations performed on model polymers. researchgate.net Similarly, in a study of CO₂ capture by PEI-loaded porous materials, new force field parameters were developed by fitting to DFT-calculated binding energies for pairs like amine-CO₂ and amine-H₂O. nih.govacs.org The agreement between the force field's potential energy curve and the DFT data confirmed that the new parameters could accurately reproduce the essential interactions. nih.gov

Once developed and validated, these force fields can be applied in MD simulations of much larger systems, containing many oligomer chains and solvent molecules, over longer timescales (microseconds or more). ualberta.caacs.org This enables the study of complex processes like the formation of PEI/DNA nanoparticles for gene delivery, providing insights into their structure and dynamics at a scale that is experimentally relevant but inaccessible to purely quantum mechanical methods. ualberta.caresearchgate.netacs.org

Applications and Future Directions in Chemical and Materials Science Research

Dimer-Mediated Synthesis of Defined Polyamine Architectures

The ethylenimine dimer is a key player in the synthesis of polyethylenimine (PEI), a polymer with a wide range of applications stemming from its high density of amino groups. The structure of the final polymer—whether hyperbranched or linear—can be influenced by the choice of starting materials and reaction conditions, with the dimer offering specific synthetic routes.

Hyperbranched polyethylenimine (HPEI) is traditionally synthesized via the cationic ring-opening polymerization of the aziridine (B145994) (ethylenimine) monomer. nih.govatamanchemicals.com In this process, the secondary amine groups within the growing polymer chain can act as nucleophiles, attacking aziridinium (B1262131) cations and leading to the characteristic branched structure. rsc.org

Research into the kinetics and mechanism of this polymerization has revealed that the this compound is a dominant species in the early stages of the reaction. rsc.org This suggests that the dimerization of aziridine is a critical initial step in the formation of the larger hyperbranched polymer. While the dimer is a crucial intermediate, its isolation and subsequent use as a primary monomer to precisely control the degree of branching in HPEI derivatives is an area of ongoing research interest. The hypothesis is that by starting with the dimer, or specific oligomers, chemists could potentially exert greater control over the final polymer architecture, such as the ratio of primary, secondary, and tertiary amines, which in turn dictates the material's properties. A recent study on a related pathway, the dehydrogenative coupling of ethanolamine (B43304), also proposed a dimer, N-(2-hydroxyethyl)ethylenediamine, as a feasible common intermediate for producing both linear and branched polymer regions. nih.gov

In contrast to hyperbranched structures, the synthesis of linear polyethylenimine (LPEI) requires the suppression of branching reactions. While a common route to LPEI involves the hydrolysis of poly(2-oxazolines), a direct pathway utilizing ethylenimine oligomers, including the dimer, has been established. google.comnih.govresearchgate.net

A patented method details the production of LPEI through the mass polymerization of ethylenimine or its oligomers—specifically the dimer, trimer, or linear tetramer—either individually or as a mixture. google.com This process is conducted at temperatures between 40°C and 55°C in the presence of cationic catalysts. google.com A key aspect of this method is controlling the conversion of the ethylenimine rings to between 10% and 25%, followed by cooling and the addition of water, which leads to the precipitation of LPEI crystallohydrate. google.com This approach demonstrates a clear and direct synthetic route from the this compound to a linear polymer architecture.

A specific example from this patented method highlights the direct use of the dimer:

Table 1: Synthesis of Linear Polyethylenimine from this compound google.com| Parameter | Value |

| Starting Material | This compound |

| Volume of Dimer | 300 ml |

| Catalyst | 40% aqueous solution of chloric acid |

| Catalyst Volume | 12 ml (0.5 mol. %) |

| Polymerization Temperature | 50° C |

| Reaction Time | 5 hours |

| Conversion of Ethylenimine Cycles | ~20% |

| Post-processing | Catalyst inactivation with caustic soda, distillation of unreacted dimer |

This method underscores the utility of the this compound as a direct precursor to LPEI, offering an alternative to the more complex multi-step synthesis via poly(2-oxazolines).

Development of Novel Functional Materials Utilizing Dimer-Derived Polymers

The polymers derived from the this compound, particularly linear polyethylenimine (LPEI), are foundational for a variety of functional materials. The high density of amine groups along the polymer backbone provides sites for modification and interaction, making these materials suitable for biomedical and environmental applications.

Polymers based on polyethylenimine are widely explored as non-viral vectors for gene delivery. The cationic nature of LPEI allows it to form stable complexes (polyplexes) with negatively charged DNA, facilitating its entry into cells. The linear architecture of dimer-derived PEI is considered advantageous as it can lead to different biocompatibility and cytotoxicity profiles compared to its branched counterparts. pitt.edu Furthermore, PEI-based polymers have been functionalized and incorporated into drug delivery systems for cancer theranostics, where they can encapsulate or conjugate with therapeutic agents. nih.gov

In the realm of environmental science, PEI-based materials are effective for CO2 capture. atamanchemicals.com The amine groups can chemically adsorb carbon dioxide. When impregnated into porous support materials, LPEI derived from the dimer can create high-capacity sorbents. Additionally, the strong chelating ability of the amine groups makes these polymers excellent candidates for creating materials that remove heavy metal ions from water. researchgate.net Other applications include the development of non-fouling coatings for biomedical devices and antibacterial surfaces. atamanchemicals.comresearchgate.net

Advanced Catalytic Systems and Processes Inspired by Dimerization Mechanisms

The dimerization of ethylenimine involves a nucleophilic attack of one monomer on another after activation by a catalyst, a fundamental reaction in ring-opening polymerization. rsc.org While the mechanisms of olefin dimerization, such as the dimerization of ethylene (B1197577) to 1-butene (B85601) using nickel or vanadium complexes, are extensively studied, nih.govmdpi.com research into advanced catalytic systems inspired specifically by the ethylenimine dimerization mechanism is a more nascent field.

The concept involves harnessing the principles of the aziridine ring-opening and amine-mediated coupling to design new catalysts. Such catalysts could potentially be used for controlled oligomerization of other strained heterocyclic monomers or for creating specific amine-containing molecules. For instance, nature-inspired electrocatalysts for energy conversion have utilized poly(ethylenimine) as a high-surface-area support for catalytic species, but this uses the pre-formed polymer rather than being inspired by the dimerization process itself. rsc.org Currently, there is limited publicly available research focused on developing new catalytic processes that directly mimic the ethylenimine dimerization mechanism for broader synthetic applications.

Emerging Research Areas and Unexplored Reactivity of this compound as a Building Block

The this compound is recognized as a fundamental chemical building block, a reagent used to introduce specific chemical diversity into larger molecules. chembridge.com While much of the focus has been on the polymerization of the aziridine monomer, the dimer itself represents an underutilized precursor with unique potential.

Emerging research focuses on using the dimer as a starting point for the synthesis of more complex, well-defined molecules rather than statistical polymers. Its bifunctional nature, with two secondary amine groups held in a specific stereochemical arrangement, makes it an attractive scaffold for creating novel heterocyclic compounds, chelating agents, and pharmaceutical intermediates. Unlike the highly reactive monomer, the dimer offers a more stable, yet still reactive, platform for sequential chemical modifications.

Unexplored areas of reactivity include:

Controlled Oligomerization: Using the dimer as a starting unit to build specific, monodisperse trimers, tetramers, and other short-chain polyamines with precisely defined architectures.

Asymmetric Synthesis: Employing the chiral forms of substituted ethylenimine dimers as synthons for creating enantiomerically pure ligands or drug candidates.

Scaffold for Macrocycles: Utilizing the two amine functionalities as anchor points for constructing complex macrocyclic structures, which are of interest in host-guest chemistry and as enzyme mimics.

As medicinal chemistry continues to seek novel three-dimensional structures, researchgate.net the this compound and its derivatives offer a promising, yet largely untapped, resource for generating chemical diversity beyond what is achievable with the simple monomer.

Q & A

Q. What are the established synthesis methods for Ethylenimine dimer, and how are reaction conditions optimized?

this compound is synthesized via γ-irradiation-induced copolymerization with carbon monoxide and cyclic ethers (e.g., 2-vinyl-1,3-dioxolane). Key parameters include irradiation dose, monomer ratios, and temperature. For example, Table IV in outlines conditions yielding a yellowish-white polymer with partial crystallinity. Optimization involves systematic variation of these parameters, followed by structural validation via infrared spectroscopy (IR) and X-ray diffraction (XRD) to confirm secondary amide formation (1640 cm⁻¹ IR peak) and crystallinity patterns .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural characterization relies on IR spectroscopy to identify functional groups (e.g., secondary amide peaks at 3300, 1640, and 1540 cm⁻¹) and XRD to assess crystallinity. Elemental analysis complements these methods to verify stoichiometry. For instance, Figure 6 and 7 in demonstrate how IR and XRD distinguish polyamide-ester linkages in copolymerization products, ensuring reproducibility .

Q. What are the primary research applications of this compound in microbiological studies?

this compound exhibits bactericidal and toxin-inactivating properties, particularly against Salmonellae. Studies show that a 4-hour exposure achieves bacterial inactivation, while 5 hours neutralizes toxins. These applications are validated through time-dependent viability assays and toxin neutralization tests, as described in .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bactericidal efficacy of this compound while controlling for confounding variables?

Experimental design should include:

- Negative/positive controls : Untreated cultures vs. known bactericidal agents.

- Dose-response curves : Varying dimer concentrations to establish minimum inhibitory concentrations (MICs).

- Exposure time gradients : Testing intervals (e.g., 1–6 hours) to correlate duration with efficacy.

- Statistical rigor : Replication (n ≥ 3) and ANOVA to assess significance. emphasizes documenting equipment calibration and ethical approvals for biological assays .

Q. How should researchers address contradictions in spectroscopic data when analyzing this compound synthesis pathways?

Contradictions (e.g., unexpected IR peaks or XRD patterns) require:

- Triangulation : Cross-validating results with elemental analysis and mass spectrometry.

- Error analysis : Identifying instrumental limitations (e.g., resolution limits in XRD) or sample contamination.

- Peer review : Comparing findings with prior literature (e.g., ’s copolymerization mechanisms) to resolve ambiguities .

Q. What methodologies are effective for optimizing reaction yields in this compound synthesis?

Yield optimization involves:

- Catalyst screening : Testing Lewis acids or bases to enhance reaction kinetics.

- Solvent selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- In situ monitoring : Using techniques like NMR to track reaction progress. highlights the importance of reliability metrics (e.g., precision, error margins) in iterative optimization .

Q. How can researchers integrate spectroscopic data with computational models to predict this compound reactivity?

Combine experimental IR/XRD data with density functional theory (DFT) simulations to model electron density and bond formation. Validate predictions by synthesizing derivatives with modified functional groups. advises using curated databases (e.g., Reaxys) for benchmarking computational results against empirical data .

Methodological Considerations

Q. What strategies ensure data reliability and reproducibility in this compound research?

- Data transparency : Deposit raw spectra, XRD patterns, and assay results in repositories (e.g., Figshare) per ’s guidelines.

- Protocol standardization : Detailed documentation of irradiation parameters, solvent purity, and microbial strains.

- Peer validation : Independent replication studies to confirm findings, as emphasized in .

Q. How should researchers structure a literature review to identify gaps in this compound applications?

- Primary sources : Prioritize peer-reviewed journals (e.g., European Polymer Journal) for synthesis and application data.

- Secondary databases : Use SciFinder or PubMed to track citation networks and emerging trends.

- Gap analysis : Compare microbiological efficacy studies (e.g., ) with polymer chemistry literature (e.g., ) to pinpoint understudied areas .

Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.